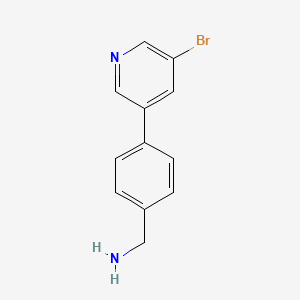

(4-(5-Bromopyridin-3-yl)phenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

[4-(5-bromopyridin-3-yl)phenyl]methanamine |

InChI |

InChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2 |

InChI Key |

IZZIGXVJBQIXII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromopyridin 3 Yl Phenyl Methanamine and Its Derivatives

Strategies for Constructing the Bromopyridine Moiety

The synthesis of the bromopyridine unit, a key component of the target molecule, can be approached through various methods. These strategies primarily involve either the introduction of a bromine atom onto a pyridine (B92270) precursor or the formation of the pyridine ring itself with the bromine substituent already incorporated.

Amination of Halopyridines

Amination of halopyridines is a fundamental method for creating C-N bonds, which are crucial for building more complex pyridine derivatives. This can be achieved through several protocols, including classical nucleophilic aromatic substitution and more modern transition-metal-free techniques.

Nucleophilic aromatic substitution (SNAr) is a well-established pathway for the amination of halopyridines. thieme-connect.denih.gov In this reaction, an amine nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide leaving group. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. nih.gov For instance, 2-chloropyridine (B119429) is vastly less reactive towards nucleophiles than 2-chloropyrimidine. nih.gov However, the presence of an additional electron-withdrawing group, such as a nitro group, can enhance the reactivity of pyridines to a level comparable to that of pyrimidines. nih.gov

The efficiency of SNAr amination is also dependent on the leaving group. The typical order of reactivity for leaving groups in activated aryl substrates is F > NO2 > Cl ≈ Br > I. researchgate.net However, for substitutions on N-methylpyridinium compounds, a different order has been observed. researchgate.net The choice of solvent and base is also critical; systems like potassium fluoride (B91410) (KF) in water have proven effective and offer an environmentally friendlier alternative to traditional organic solvents. nih.govresearchgate.net KF/water systems have been used to successfully aminate a variety of halopyridines in moderate to excellent yields. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Amination of Halopyridines This table is interactive and can be sorted by clicking on the headers.

| Pyridine Substrate | Amine Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Various amines | KF, Water, 100 °C, 17 h | Better yields than 2-chloropyridine | nih.gov |

| 2-Chloro-5-nitropyridine | Various amines | KF, Water, 100 °C, 17 h | Good results | nih.gov |

| Halopyridines | Pyrrolidine (B122466)/Piperidine (B6355638) derivatives | Solvent-free, Microwave | Good to high yields | researchgate.net |

| 2-Aminopyridines | n-Hexylamine | Ru catalyst, 120-140 °C, 24 h | 63% | thieme-connect.de |

In the pursuit of greener and more efficient synthetic methods, transition-metal-free amination protocols have gained significant attention. nih.govchemrxiv.org Microwave-assisted organic synthesis, often combined with solvent-free conditions, has emerged as a powerful tool for accelerating these reactions. researchgate.netnih.gov

The direct amination of halo-pyridines and halo-pyrimidines can be achieved in good to high yields under computer-controlled microwave irradiation without a transition metal catalyst. researchgate.net This method is effective for coupling substrates with cyclic amines like pyrrolidine and piperidine via an SNAr mechanism. researchgate.net The use of KF-alumina as a solid support under microwave irradiation also provides a convenient and clean route to halopyridine-2-amines. researchgate.net These microwave-assisted protocols are noted for significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov For example, the microwave-assisted amination of a chloropurine derivative resulted in nearly complete conversion in just 10 minutes, with yields between 72% and 83%, whereas conventional heating required 16 hours and gave lower yields. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Amination This table is interactive and can be sorted by clicking on the headers.

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Amination of 6-chloropurine (B14466) derivative | Microwave Irradiation | 10 min | 72% - 83% | nih.gov |

| Amination of 6-chloropurine derivative | Conventional Heating | 16 h | 58% - 75% | nih.gov |

| Amination of halopyridines | Microwave Irradiation | Short | Good yields | researchgate.net |

| Synthesis of pyridazines | Microwave Irradiation | Short | Better yields than conventional | mdpi.com |

Multicomponent Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like substituted pyridines in a single step from simple, readily available starting materials. nih.gov This approach enhances atom and step economy, making it an attractive method in modern organic synthesis. nih.gov

The formation of the pyridine ring can be efficiently accomplished through one-pot, three-component condensation reactions. rsc.orgrsc.org A classic example is the Hantzsch-type synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849). acsgcipr.org This method typically produces a dihydropyridine (B1217469) intermediate that requires a subsequent oxidation step to yield the aromatic pyridine. acsgcipr.org

Other notable three-component reactions include the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, which directly yield the aromatic pyridine through substitution and elimination of small molecules. acsgcipr.org These MCRs can sometimes be slow and result in moderate yields, but techniques like microwave heating can improve conversion times and efficiency. acsgcipr.orgacs.org For instance, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation in ethanol (B145695) achieved excellent yields (82–94%) in very short reaction times (2–7 minutes). acs.org Similarly, three-component cyclocondensation reactions have been used to create various heterocyclic systems, including pyrimidine-fused heterocycles, often in environmentally friendly solvents like water. researchgate.net

Table 3: Examples of Multicomponent Reactions for Pyridine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Components | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Four-component | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivative, ammonium (B1175870) acetate | Microwave, Ethanol, 2-7 min | Excellent yields (82-94%) | acs.org |

| Three-component | β-ketoester, ammonia, alkynone | Brønsted or Lewis acid | Good yield, total regiocontrol | rsc.org |

| Three-component | Barbituric acids, aldehydes, 6-aminouracils | Refluxing water | Green reaction medium | researchgate.net |

| Three-component | Aldehydes, malononitrile, hydrazines | One-pot | Regioselective cyclization | beilstein-journals.org |

Bromination Strategies for Pyridine Precursors

Direct bromination of pyridine and its derivatives is a fundamental method for introducing a bromine atom onto the ring. The electron-deficient nature of the pyridine ring means that electrophilic substitution, such as bromination, typically requires harsh conditions. chempanda.com

Bromination of unsubstituted pyridine can be achieved by heating it with bromine in fuming sulfuric acid (oleum) at elevated temperatures. chempanda.comresearchgate.net For example, heating pyridine with bromine in fuming sulfuric acid at 130°C produces 3-bromopyridine. researchgate.net Another method involves reacting pyridine with bromine and 80-95% sulfuric acid at 130-140°C. google.com Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of 65% oleum (B3057394) have been developed to offer a more selective and plant-friendly process, avoiding the direct use of hazardous liquid bromine and leading to fewer side products. google.com The choice of brominating agent and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through diazotization followed by bromination. orgsyn.orgchemicalbook.com

Table 4: Selected Bromination Methods for Pyridine Precursors This table is interactive and can be sorted by clicking on the headers.

| Pyridine Precursor | Reagents | Conditions | Main Product | Reference |

|---|---|---|---|---|

| Pyridine | Br2, Fuming H2SO4 | 130 °C | 3-Bromopyridine | researchgate.net |

| Pyridine | Br2, 80-95% H2SO4 | 130-140 °C | 3-Bromopyridine | google.com |

| Pyridine | HBr, H2O2 | 70-120 °C | 3-Bromopyridine | google.com |

| 2-Aminopyridine | Br2, 48% HBr, NaNO2 | 0 °C or lower | 2-Bromopyridine | orgsyn.org |

| Pyridine derivative | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), 65% Oleum | 1-20 hours | Brominated pyridine | google.com |

Strategies for Constructing the Phenylmethanamine Moiety

The creation of the phenylmethanamine portion of the molecule is a critical step that can be achieved through several reliable synthetic routes. These methods typically involve the transformation of a functional group on the phenyl ring into the desired aminomethyl group.

Reduction of Carbonyl Precursors to Amines (e.g., Ketones, Nitriles)

A common and effective strategy for synthesizing primary amines is the reduction of nitriles. nih.gov This atom-economic route involves the conversion of a benzonitrile (B105546) precursor, in this case, 4-(5-bromopyridin-3-yl)benzonitrile, into the target benzylamine (B48309). The catalytic hydrogenation of nitriles is a valuable method for producing amines. nih.gov

Various reducing agents and catalytic systems can be employed for this transformation. Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the rapid reduction of nitriles to amines. commonorganicchemistry.com Alternative reagents include borane (B79455) complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), which typically require heating in a solvent like THF. commonorganicchemistry.com

Catalytic hydrogenation offers a greener alternative. google.com Systems using Raney Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen gas are widely used. To minimize the formation of secondary and tertiary amine by-products, ammonia is often added to the reaction mixture. commonorganicchemistry.com Ruthenium-based catalysts, modified with ligands like triphenylphosphine, have also proven to be efficient for the reduction of a wide array of nitriles, offering high yields and excellent chemoselectivity. nih.gov This method is known as the Mendius reaction when it involves the reduction of a nitrile group. youtube.com

Table 1: Reagents for Nitrile Reduction to Primary Amines

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. commonorganicchemistry.com |

| Borane (BH₃-THF or BH₃-SMe₂) | THF, often with heating | More selective than LiAlH₄. commonorganicchemistry.com |

| H₂ / Raney Nickel | High pressure, often with NH₃ | Industrial method; ammonia suppresses side reactions. google.com |

| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, various solvents | Common hydrogenation catalyst; can form by-products. commonorganicchemistry.com |

Amination of Benzylic Alcohol Precursors

The direct conversion of benzylic alcohols to benzylamines is a highly sustainable and attractive synthetic route, as it often starts from readily available precursors and generates water as the only significant byproduct. rug.nl This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nlacs.org In this process, the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with an amine source to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. rug.nlirjmets.com

A variety of catalysts based on non-precious metals like iron and nickel, as well as precious metals like ruthenium, have been developed for this purpose. acs.orgacs.org

Iron Catalysis : Homogeneous iron complexes have been successfully used for the direct coupling of benzyl (B1604629) alcohols with amines, producing secondary and tertiary benzylamines in moderate to excellent yields. acs.org

Nickel Catalysis : Commercial nickel catalysts are effective for the direct amination of benzyl alcohols with ammonia sources (e.g., aqueous ammonia) to yield primary benzylamines, which are important industrial building blocks. acs.org

Ruthenium Catalysis : Visible-light photoredox catalysis using ruthenium complexes can achieve the amidation of benzylic alcohols under mild conditions at room temperature. nih.gov

The choice of catalyst and reaction conditions can influence the selectivity towards primary, secondary, or tertiary amines. For the synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanamine, a system utilizing an ammonia source would be required to obtain the primary amine. acs.org

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in research and industry. rsc.org This method involves the reaction of a carbonyl compound—an aldehyde or ketone—with an amine source, such as ammonia or a primary/secondary amine, to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. byu.edumasterorganicchemistry.com

For the synthesis of this compound, the precursor would be 4-(5-bromopyridin-3-yl)benzaldehyde. This aldehyde would react with ammonia to form an imine, which is subsequently reduced. A key challenge in synthesizing primary amines via this route is preventing over-alkylation, where the newly formed primary amine reacts with more aldehyde. rsc.org

A wide range of reducing agents can be employed, with the choice depending on the substrate and desired selectivity:

Catalytic Hydrogenation : Using molecular hydrogen (H₂) with catalysts like palladium, nickel, or ruthenium is a sustainable and cost-effective approach. rsc.orgnih.gov Ruthenium catalysts such as RuCl₂(PPh₃)₃ have shown high efficiency for the reductive amination of various aldehydes to linear primary amines. nih.gov

Hydride Reagents : Milder reducing agents are often preferred for their selectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another common and effective alternative. masterorganicchemistry.com

Table 2: Common Systems for Reductive Amination

| Amine Source | Carbonyl Precursor | Reducing Agent/Catalyst | Product Type |

|---|---|---|---|

| Ammonia | Aldehyde | H₂/RuCl₂(PPh₃)₃ | Primary Amine nih.gov |

| Primary Amine | Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine masterorganicchemistry.com |

Palladium-Catalyzed C-N Bond Forming Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds, a transformation central to the synthesis of many pharmaceuticals and fine chemicals. rsc.org The Buchwald-Hartwig amination is the preeminent method in this class, involving the cross-coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgnumberanalytics.com

While typically used to form aryl amines (Ar-NR₂), this methodology can be adapted to synthesize benzylamines. This would involve the reaction of a benzylic halide, such as 1-(bromomethyl)-4-(5-bromopyridin-3-yl)benzene, with an ammonia equivalent. The development of specialized ligands and ammonia surrogates has significantly expanded the scope of this reaction to include the synthesis of primary amines. organic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the halide (e.g., benzyl bromide) to form a Pd(II) complex. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amide intermediate. libretexts.org

Reductive Elimination : The final C-N bond is formed, releasing the desired amine product and regenerating the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos or biaryl phosphines (e.g., XPhos), are often required to promote the reductive elimination step and achieve high yields. wikipedia.orgbeilstein-journals.org

Coupling Strategies for Intermolecular Linkages

Transition Metal-Catalyzed Cross-Coupling Reactions

These reactions provide a versatile and powerful means of forming carbon-carbon bonds between two different aromatic systems. The specific precursors chosen will dictate the subsequent steps needed to install the aminomethyl group.

Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions due to the stability and commercial availability of the boronic acid reagents and the reaction's tolerance for a wide range of functional groups. nih.gov The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. mdpi.com

Route A : Coupling of 5-bromo-3-iodopyridine with (4-(aminomethyl)phenyl)boronic acid.

Route B : Coupling of (5-bromopyridin-3-yl)boronic acid with a 4-halobenzylamine derivative.

Route C : Coupling of a 3,5-dihalopyridine with a suitable phenylboronic acid derivative, relying on regioselectivity to achieve the desired isomer. beilstein-journals.org The catalyst system typically consists of a palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water. mdpi.comnih.gov

Negishi Coupling : The Negishi coupling is another powerful method that pairs an organozinc reagent with an organohalide. wikipedia.org It is particularly effective for constructing heteroaromatic biaryls and often proceeds under mild conditions with high yields. orgsyn.org The organozinc reagents are typically prepared in situ from the corresponding organohalide. wikipedia.org This method offers a robust alternative to Suzuki coupling, especially for complex substrates. researchgate.net Nickel catalysts can also be employed, sometimes offering different reactivity or cost advantages. wikipedia.orgnih.gov

Other Couplings : While less common for this specific transformation, other methods like Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents) could also be adapted to form the required C-C bond.

Table 3: Comparison of Key Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Organometallic Reagent | Organohalide Partner | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl/Heteroaryl Halide/Triflate | High functional group tolerance; stable reagents. nih.gov |

| Negishi | Organozinc (R-ZnX) | Aryl/Heteroaryl Halide/Triflate | High reactivity and yields; mild conditions. wikipedia.org |

| Stille | Organostannane (R-SnR'₃) | Aryl/Heteroaryl Halide/Triflate | Tolerant of many functional groups. |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming aryl-aryl bonds, making it a cornerstone for the synthesis of this compound. researchgate.net This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. mdpi.com For the target molecule, the synthesis can be approached by coupling a derivative of (4-aminomethylphenyl)boronic acid with a 3,5-dihalopyridine or, conversely, by reacting a 5-bromopyridin-3-ylboronic acid with a suitable 4-(aminomethyl)phenyl halide.

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. mdpi.com Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. mdpi.comnih.gov The selection of a base, like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), and a solvent, such as 1,4-dioxane (B91453) or aqueous/organic mixtures, can significantly influence the reaction's efficiency. mdpi.comnih.gov For instance, studies on related pyrimidine (B1678525) structures have shown that using K₃PO₄ as the base in 1,4-dioxane can provide good yields. mdpi.com The aminomethyl group is often protected during the coupling reaction (e.g., as a tert-butoxycarbonyl (Boc) derivative) and deprotected in a subsequent step.

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Bipyridyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | ~60% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 43-83% | nih.gov |

| Bromobenzene | Phenylboronic acid | (NHC)PdBr₂ type (1) | KOH | H₂O/2-propanol | >99% | nih.gov |

Other Palladium- and Ruthenium-Catalyzed Coupling Reactions

Palladium catalysts are also used in other coupling reactions, such as the Heck reaction, which could be employed to introduce alkenyl groups into the molecule for further derivatization. nih.gov These alternative methods expand the synthetic possibilities, allowing for the creation of a diverse library of derivatives from common intermediates.

Photoredox Catalysis in C-H Amination and Hydroarylation

Visible-light photoredox catalysis represents an environmentally benign approach to forming C-N and C-C bonds. nih.gov This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, generating highly reactive radical intermediates under mild conditions. acs.org

For the synthesis of derivatives of this compound, photoredox catalysis can be applied in several ways. One application is the direct C-H amination of arenes, which could potentially form the aminomethyl group. More commonly, it is used for the functionalization of existing amines. nih.gov The primary amine of the target molecule can be converted into a sulfonamide, which can then undergo site-selective α-C(sp³)–H alkylation. nih.gov This process involves the generation of an α-amino radical that couples with electron-deficient alkenes, allowing for the elongation and modification of the aminomethyl side chain. nih.gov The reactivity of amines in these photochemical systems is complex and can proceed through various intermediates like α-amino radicals and iminium ions. acs.org

Advanced Synthetic Approaches and Innovations

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques are increasingly being adopted.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates and often improving yields. This technique can be applied to various synthetic steps, including palladium-catalyzed cross-coupling reactions. By employing ultrasound, the synthesis of the biaryl core of this compound via Suzuki-Miyaura coupling could potentially be achieved in shorter times and with higher efficiency compared to conventional heating methods.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction optimization. researchgate.net By using microwave irradiation, a reaction mixture can be heated to a target temperature much more rapidly and uniformly than with conventional heating. rasayanjournal.co.in This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields and purities. rasayanjournal.co.inresearchgate.net

This technology is particularly well-suited for transition-metal-catalyzed reactions. The synthesis of heterocyclic compounds, including pyridinyl-1,3,5-triazines and pyrazoles, has been shown to be significantly more efficient under microwave conditions. researchgate.netnih.gov The application of microwave heating to the Suzuki-Miyaura coupling step in the synthesis of this compound would likely provide substantial benefits.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of N-[4-(5-aryl-1H-pyrazol-3-yl)-phenyl]-benzenesulfonamide | Conventional (Reflux) | 8-10 hours | 60-70% | rasayanjournal.co.in |

| Microwave Irradiation | 5-6 minutes | 80-90% | rasayanjournal.co.in |

Stereoselective Synthesis and Chiral Induction

For derivatives of this compound that contain a stereocenter, stereoselective synthesis is crucial. A chiral center could be introduced, for example, by adding a substituent to the methylene (B1212753) carbon of the aminomethyl group. The synthesis of a single enantiomer of such a chiral amine requires methods of asymmetric synthesis or chiral resolution.

A powerful strategy for this is catalytic asymmetric hydrogenation. nih.gov This involves the reduction of a prochiral precursor, such as an imine or enamine, using a transition-metal catalyst complexed with a chiral ligand (e.g., DM-SEGPHOS or BINAP). nih.gov The chiral catalyst creates a specific three-dimensional environment that favors the formation of one stereoisomer over the other, leading to a product with high enantiomeric excess. For example, a β-hydroxy amide can be produced with high diastereoselectivity and enantioselectivity using a chiral DM-SEGPHOS-Ru(II) complex, which can then be converted to the desired chiral amine. nih.gov This approach of chiral induction is essential for producing enantiomerically pure compounds for various applications.

Multicomponent and Cascade Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are particularly well-suited for the synthesis of libraries of compounds for drug discovery and materials science. researchgate.net Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot without the isolation of intermediates.

For the synthesis of this compound, several MCRs, including the Petasis and Ugi reactions, present viable pathways.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it an attractive option for the synthesis of the target molecule and its derivatives. wikipedia.orgnih.govnih.gov

A plausible Petasis reaction strategy for the synthesis of a derivative of this compound could involve the coupling of a suitable amine, an aldehyde, and a custom-designed boronic acid. For instance, the reaction could be envisioned with a protected aminomethane equivalent, a substituted benzaldehyde, and (5-bromopyridin-3-yl)boronic acid.

Table 1: Hypothetical Petasis Reaction for a Derivative of the Target Compound

| Amine Component | Carbonyl Component | Boronic Acid Component | Potential Product |

| Benzylamine | Formaldehyde | (4-(5-Bromopyridin-3-yl)phenyl)boronic acid | N-Benzyl-(4-(5-bromopyridin-3-yl)phenyl)methanamine |

| Ammonia (or equivalent) | 4-(5-Bromopyridin-3-yl)benzaldehyde | Phenylboronic acid | (4-(5-Bromopyridin-3-yl)phenyl)(phenyl)methanamine |

| Dibenzylamine | Glyoxylic acid | (5-Bromopyridin-3-yl)boronic acid | 2-(Dibenzylamino)-2-(5-bromopyridin-3-yl)acetic acid |

Research on the Petasis reaction has demonstrated its utility in synthesizing a variety of structurally related amines. For example, the reaction of salicylaldehydes, secondary amines, and arylboronic acids has been shown to produce substituted aminomethyl phenols in moderate to good yields. nih.gov A catalyst-free Petasis-borono-Mannich reaction has been reported for the synthesis of a variety of substituted aminomethyl phenol (B47542) derivatives in cyclopentyl methyl ether at 80 °C. nih.gov These examples underscore the potential of this methodology for the synthesis of complex benzylic amines.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. researchgate.netmdpi.com While the direct product is an amide, it can be readily reduced to the corresponding amine, thus providing a two-step route to complex amine scaffolds. mdpi.com The Ugi reaction is renowned for its broad substrate scope and the ability to generate a high degree of molecular diversity. researchgate.netmdpi.comnih.govnih.gov

A potential Ugi-based approach to a derivative of this compound could start with 4-(5-bromopyridin-3-yl)benzaldehyde, an amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and a suitable isocyanide. The resulting Ugi product, an α-acylamino amide, could then be subjected to reduction to yield the desired diamine derivative.

Table 2: Proposed Ugi Reaction Strategy for a Precursor to the Target Amine

| Aldehyde Component | Amine Component | Carboxylic Acid | Isocyanide | Ugi Product (α-acylamino amide) |

| 4-(5-Bromopyridin-3-yl)benzaldehyde | Benzylamine | Acetic acid | tert-Butyl isocyanide | 2-Acetamido-N-benzyl-2-(4-(5-bromopyridin-3-yl)phenyl)-N-(tert-butyl)acetamide |

| Benzaldehyde | (4-(Aminomethyl)phenyl)(5-bromopyridin-3-yl)methane | Formic acid | Cyclohexyl isocyanide | N-(Cyclohexyl)-2-((4-((5-bromopyridin-3-yl)methyl)phenyl)formamido)-2-phenylacetamide |

The versatility of the Ugi reaction has been demonstrated in the synthesis of a vast array of complex molecules, including macrocycles and various heterocyclic systems. researchgate.net The ability to vary each of the four components independently makes it an ideal tool for creating libraries of structurally diverse compounds for biological screening.

Cascade Reactions

Cascade reactions offer another sophisticated approach to the synthesis of the biaryl core of the target molecule. A copper(I)-catalyzed multicomponent cycloaromatization of amines, ortho-bromo(hetero)aryl ketones, and terminal alkynes has been developed for the modular synthesis of (hetero)polyaryl amines. researchgate.netnih.govnih.gov This strategy allows for the direct construction of functionalized (hetero)polyaryl frameworks. researchgate.netnih.gov

A hypothetical cascade approach to a precursor of this compound could involve the reaction of a suitably substituted bromo-ketone, an amine, and an alkyne, leading to a highly substituted aminonaphthalene or a related polycyclic aromatic amine. While not a direct synthesis of the target structure, such cascade processes highlight the power of designing reaction sequences that rapidly build molecular complexity.

Reaction Mechanisms and Chemical Reactivity Studies of 4 5 Bromopyridin 3 Yl Phenyl Methanamine

Mechanistic Elucidation of Key Transformations

The unique bifunctional nature of (4-(5-Bromopyridin-3-yl)phenyl)methanamine, possessing both a reactive bromopyridine moiety and a nucleophilic aminomethyl group, allows for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is crucial for its strategic application in the synthesis of more complex molecules.

The bromine atom on the electron-deficient pyridine (B92270) ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the pyridine ring and various aryl or vinyl groups. The catalytic cycle, typically employing a Palladium(0) complex, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine substrate, forming a Pd(II) intermediate.

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. mdpi.com

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Electron-rich boronic acids generally give good yields in these couplings. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromopyridine with a primary or secondary amine. wikipedia.org The mechanism is similar to the Suzuki coupling but differs in the nucleophile used.

Oxidative Addition: A Pd(0) complex adds to the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. wikipedia.org

The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction for a wide range of amines and aryl halides. wikipedia.orgnih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling of Bromopyridines

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 84 | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | 60 | mdpi.com |

| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| Buchwald-Hartwig | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 91 | amazonaws.com |

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The pyridine ring in this compound is activated towards SNAr due to the electron-withdrawing effect of the ring nitrogen. This reactivity is further enhanced by protonation or quaternization of the nitrogen atom. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism :

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (bromide), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the electronegative nitrogen atom at the ortho and para positions. masterorganicchemistry.com

Elimination of Leaving Group: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com Therefore, the reaction rate is influenced more by the ability of the ring to stabilize the negative charge of the intermediate than by the bond strength of the leaving group. For SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I, which is opposite to that of SN1 or SN2 reactions. researchgate.netchemrxiv.org

Table 2: Relative Reactivity of Halopyridines in SNAr Reactions

| Leaving Group (X) in 2-X-Pyridine | Relative Reactivity Trend | Key Factor | Ref |

|---|---|---|---|

| F | Fastest | High electronegativity stabilizes the transition state | researchgate.netchemrxiv.org |

| Cl | Intermediate | Good balance of electronegativity and bond strength | researchgate.netchemrxiv.org |

| Br | Intermediate | Similar reactivity to Chloro-pyridines | researchgate.netchemrxiv.org |

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, like pyridine, via a radical mechanism. wikipedia.org This reaction allows for the introduction of alkyl groups onto the pyridine ring, typically at positions ortho or para to the nitrogen atom.

The general mechanism involves three main stages: chim.it

Radical Generation: An alkyl radical (R•) is generated from a suitable precursor. Historically, this was achieved through the oxidative decarboxylation of carboxylic acids using silver nitrate (B79036) and ammonium (B1175870) persulfate. wikipedia.org Modern methods utilize a wide array of radical sources, including boronic acids, alcohols, and alkyl halides, often facilitated by photoredox catalysis. nih.govnih.gov

Radical Addition: The electron-deficient pyridine ring must be protonated to increase its electrophilicity. The nucleophilic alkyl radical then attacks the protonated pyridine, forming a resonance-stabilized radical cation intermediate. wikipedia.orgchim.it

Rearomatization: The radical cation is oxidized by an oxidant in the system, followed by deprotonation to restore aromaticity and yield the alkylated pyridine product. nih.gov

Photoredox catalysis has significantly expanded the scope and mildness of the Minisci reaction, allowing for the use of diverse and complex alkyl fragments under gentle reaction conditions. nih.gov

While the pyridine ring itself is generally unreactive in pericyclic reactions, it can be activated to participate in cycloadditions. A key strategy involves the formation of pyridinium (B92312) ylides. The nitrogen atom of the pyridine moiety in this compound can be alkylated to form a quaternary pyridinium salt. Subsequent deprotonation of an adjacent carbon atom generates a pyridinium ylide.

Pyridinium ylides are stable 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles (molecules containing a double or triple bond). clockss.orgacs.org The mechanism is a concerted process where the 1,3-dipole reacts across the π-system of the dipolarophile to form a five-membered heterocyclic ring. nih.gov

The reaction of a pyridinium ylide with an alkene or alkyne dipolarophile leads to the formation of indolizine (B1195054) derivatives or related fused heterocyclic systems. clockss.org The scope of this reaction is broad, with electron-deficient alkenes and alkynes being particularly effective dipolarophiles. nih.gov

Table 3: Examples of 1,3-Dipolar Cycloaddition with Pyridinium Ylides

| Ylide Precursor | Dipolarophile | Product Type | Ref |

|---|---|---|---|

| Pyridinium salt + base | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted Indolizine | acs.org |

| Pyridinium salt + base | Acrylonitrile | Substituted Indolizine | clockss.org |

| Isatin-derived ylide | Maleimides | Spiro[pyrrolidinyl-oxindoles] | nih.gov |

Reactivity of the Aminomethyl Functional Group

The primary benzylic amine of the aminomethyl group is susceptible to oxidation, leading to the formation of either imines or nitriles. This transformation is a valuable synthetic tool, and the product selectivity can often be controlled by the choice of catalyst, oxidant, and reaction conditions. researchgate.netacs.org

The oxidation process generally proceeds in two steps:

Oxidation to Imine: The primary amine first undergoes a 2-electron oxidation to form the corresponding imine. This can be the final product under certain conditions, or it can be an intermediate.

Oxidation to Nitrile: The imine intermediate can undergo a further 2-electron oxidation to yield the nitrile. nih.gov

Various transition metal catalysts, including those based on copper, ruthenium, and nickel, are effective for this transformation, often using molecular oxygen as a green and atom-economical terminal oxidant. researchgate.netnih.govacs.org The selectivity between the imine and nitrile can be influenced by factors such as the solvent, the presence of additives or bases, and the nature of the catalyst itself. researchgate.netacs.org For instance, some copper-catalyzed systems can be directed towards nitrile formation with specific ligands, while other conditions might favor imine production. researchgate.net Similarly, modifying a ruthenium-on-zirconia catalyst with a strong base was shown to switch the selectivity from imine to nitrile by facilitating C-H bond activation. acs.org

Table 4: Catalytic Oxidation of Benzylic Amines to Imines and Nitriles

| Catalyst System | Oxidant | Product | Selectivity/Yield | Ref |

|---|---|---|---|---|

| Cu(0) / NH₄Br | O₂ | Nitrile | High Yield | researchgate.net |

| Ru-ZrO₂ | O₂ | Imine | 80% Selectivity | acs.org |

| Ru-K-ZrO₂ | O₂ | Nitrile | High Selectivity | acs.org |

| RuO₂·xH₂O/TiO₂ | O₂ / Visible Light | Nitrile | Good to Excellent Yields | acs.org |

Amidation and Acylation Reactions

The primary amine group of this compound is a potent nucleophile, readily participating in amidation and acylation reactions to form the corresponding amides. These reactions are fundamental in synthetic chemistry for peptide bond formation and for introducing a vast array of functional groups.

The most common methods involve the reaction of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Alternatively, direct condensation with carboxylic acids is achieved using coupling reagents. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation, proceeding under mild conditions and often allowing for simple purification without the need for aqueous workup or chromatography. nih.gov This method is compatible with a wide range of amines and carboxylic acids, including N-protected amino acids, with minimal racemization. nih.gov The reaction typically involves equimolar amounts of the amine and carboxylic acid in a solvent like acetonitrile. nih.gov

The general mechanism for acylation with an acid chloride involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the stable amide product.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base (e.g., Et3N) | Aprotic solvent (e.g., DCM, THF), 0 °C to RT | N-((4-(5-Bromopyridin-3-yl)phenyl)methyl)acetamide |

| Amidation | Carboxylic Acid (R-COOH), Coupling Agent (e.g., HATU, HOBt/EDC) | Aprotic solvent (e.g., DMF), RT | N-((4-(5-Bromopyridin-3-yl)phenyl)methyl)benzamide |

| Direct Amidation | Carboxylic Acid (R-COOH), B(OCH2CF3)3 | MeCN, 80 °C | Corresponding Amide |

| Formylation | Dimethylformamide (DMF), B(OCH2CF3)3 | MeCN, 80 °C | N-((4-(5-Bromopyridin-3-yl)phenyl)methyl)formamide |

Salt Formation and Complexation Behavior

The this compound molecule possesses two basic nitrogen centers: the primary aminomethyl group and the pyridine ring nitrogen. Both can be protonated by acids to form stable salts. The formation of hydrochloride or hydrobromide salts is a common strategy to improve the compound's solubility in protic solvents and to enhance its crystalline nature and stability for handling and storage. google.comevitachem.com The preparation of such salts on an industrial scale can be achieved in a reproducible manner by reacting the free base amine dissolved in an aprotic solvent with a trialkylsilylhalogenide. google.com

The structure of this compound, featuring a bipyridyl-like arrangement of two nitrogen-containing aromatic rings, suggests its potential as a chelating ligand in coordination chemistry. Similar to 2,2'-bipyridine (B1663995) (bipy), which forms stable octahedral complexes with a wide range of transition metals like iron, ruthenium, and cobalt, this compound can act as a bidentate ligand. wikipedia.org The nitrogen atoms of the pyridine ring and the aminomethyl group can coordinate to a metal center. The metal-coordinating ability can be influenced by the electronic environment and steric factors within the molecule. nih.gov These metal complexes often exhibit unique photophysical and electrochemical properties, such as metal-to-ligand charge transfer (MLCT) transitions, making them of interest for applications in catalysis, sensing, and materials science. wikipedia.org

Reactivity of the Bromopyridine Moiety

The bromopyridine core of the molecule is central to its utility as a synthetic intermediate, offering a reactive handle for substitution and cross-coupling reactions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution: The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution significantly more difficult than for benzene (B151609) and requires harsh reaction conditions. quora.com When such reactions do occur, substitution is directed to the C-3 and C-5 positions, which have relatively higher electron density compared to the C-2, C-4, and C-6 positions. quora.comyoutube.com In this compound, both the C-3 and C-5 positions are already substituted, rendering further electrophilic substitution on the pyridine ring highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. youtube.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen, which is a stabilizing feature. youtube.comstackexchange.com The bromine atom in the target molecule is at the C-5 position. Nucleophilic attack at C-5 is disfavored because the resulting anionic intermediate cannot be effectively stabilized by the nitrogen atom. stackexchange.com Therefore, direct displacement of the bromide via a classical SNAr addition-elimination mechanism is not a favored pathway and would require forcing conditions. While some SNAr reactions on electron-deficient heterocycles have been proposed to proceed through a concerted mechanism, the primary route for functionalizing the C-Br bond remains transition-metal-catalyzed cross-coupling. nih.govacs.org

Cross-Coupling Partner Capabilities

The carbon-bromine bond on the pyridine ring is an excellent functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The 5-bromo position readily undergoes Suzuki coupling with a wide range of aryl- or vinylboronic acids or their esters. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate. nih.govharvard.edu

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This reaction couples the bromopyridine with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base such as triethylamine or diisopropylamine. wikipedia.orgrsc.orgjk-sci.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. wikipedia.org The reaction requires a palladium catalyst paired with specialized, bulky phosphine ligands (such as BINAP or DavePhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgchemspider.comlibretexts.org This method allows for the substitution of the bromine atom with a variety of nitrogen-based functional groups.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Solvents |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DME nih.govnih.gov |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF, Acetonitrile wikipedia.orgjk-sci.com |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOtBu, K₃PO₄ | Toluene, Dioxane chemspider.comlibretexts.org |

Stability and Degradation Pathways in Synthetic Environments

The stability of this compound is governed by the inherent properties of its functional groups. Under typical laboratory conditions (storage at cool temperatures, protected from light), the compound is reasonably stable. However, certain conditions can lead to degradation.

The primary benzylic amine moiety is susceptible to oxidation. Studies on similar benzyl (B1604629) amine-based materials show that significant oxidative degradation can occur at moderately elevated temperatures (above 70–80 °C), particularly in the presence of air or oxygen. nih.govutwente.nlresearchgate.net This can lead to the formation of imines and subsequently carbonyl compounds. However, the compound demonstrates good thermal stability in inert atmospheres, with degradation generally occurring at temperatures above 150 °C. utwente.nl

The carbon-bromine bond on the pyridine ring is generally stable but can be a site of degradation under specific conditions. It can undergo reductive dehalogenation in the presence of strong reducing agents or certain catalysts and a hydrogen source. Photolytic cleavage of the C-Br bond can also occur upon exposure to UV light. In aqueous environments, slow hydrolysis to replace the bromine with a hydroxyl group is a potential, albeit typically slow, degradation pathway. mdpi.com

The pyridine ring itself is a robust aromatic system, resistant to many chemical conditions. However, it can be degraded by powerful oxidizing agents or under specific microbial conditions, which can catalyze the oxidative cleavage of the ring. nih.gov For most synthetic applications, the pyridine core remains intact.

Computational and Theoretical Chemistry Studies of 4 5 Bromopyridin 3 Yl Phenyl Methanamine

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. bohrium.com For a molecule like (4-(5-Bromopyridin-3-yl)phenyl)methanamine, DFT can be employed to model the transition states and intermediates of its synthesis, providing critical information on activation energies and reaction thermodynamics.

For instance, the synthesis of this compound likely involves a Suzuki coupling reaction to form the biaryl linkage between the pyridine (B92270) and phenyl rings, followed by the reduction of a nitrile or a related functional group to yield the methanamine moiety. Quantum chemical calculations can model the entire catalytic cycle of the Suzuki coupling, identifying the rate-determining step and the influence of ligands on the palladium catalyst. Similarly, the reduction step can be computationally investigated to determine the most efficient reducing agent and optimal reaction conditions.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Key Synthetic Step

| Reaction Step | Reactant(s) | Transition State | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Suzuki Coupling | 3-bromo-5-iodopyridine + (4-(aminomethyl)phenyl)boronic acid | Pd-complex | This compound | -25.4 | -28.1 |

| Reductive Amination | 4-(5-bromopyridin-3-yl)benzaldehyde + Ammonia (B1221849) | Imine intermediate | This compound | -15.2 | -18.9 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of insights that can be gained from quantum chemical calculations.

Molecular Dynamics and Docking Simulations (in a synthetic/structural context)

In a synthetic context, molecular docking, a technique often used in drug discovery, can be adapted to understand the interactions between this compound and a catalyst's active site. nih.gov By docking the precursor molecules into a model of a palladium catalyst, for example, researchers can predict the most favorable binding modes for an efficient Suzuki coupling. This information can guide the design of catalysts with improved activity and selectivity for the synthesis of this and related compounds.

Structure-Reactivity Relationship Prediction and Analysis

The principles of structure-activity relationships (SAR), commonly applied in medicinal chemistry, can also be used to predict the reactivity of this compound. nih.gov By systematically modifying the structure of the molecule in silico and calculating various electronic and steric descriptors, it is possible to build predictive models for its reactivity in different chemical transformations.

For example, the bromine atom on the pyridine ring and the methanamine group on the phenyl ring are key reactive sites. Computational methods can quantify the electrophilicity and nucleophilicity of different atoms in the molecule, predicting where it is most likely to undergo substitution or addition reactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can generate contour maps that visualize regions where modifications would enhance or diminish a desired reactivity. mdpi.com

Table 2: Calculated Molecular Descriptors for Reactivity Analysis

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Suggests potential for accepting electrons in reactions. |

| Molecular Electrostatic Potential | Negative potential around the pyridine nitrogen, positive potential around the methanamine hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and for illustrative purposes.

Spectroscopic Property Prediction for Structural Assignment

Computational spectroscopy is a vital tool for the unambiguous structural assignment of newly synthesized compounds. bohrium.com By calculating the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra of this compound, chemists can compare the theoretical data with experimental results to confirm its identity and purity.

For instance, DFT calculations can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of each peak to a specific atom in the molecule. Similarly, the calculated IR spectrum can help identify characteristic vibrational modes, such as the N-H stretches of the amine group and the C-Br stretch of the bromopyridine moiety. This is particularly useful for distinguishing between potential isomers that may form during synthesis.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | 8.52 | 8.55 | Pyridine H |

| ¹³C NMR (δ, ppm) | 148.7 | 149.1 | Pyridine C-Br |

| IR (cm⁻¹) | 3350 | 3355 | N-H stretch (asymmetric) |

| UV-Vis (λmax, nm) | 275 | 278 | π-π* transition |

Note: The data in this table is hypothetical and illustrates the synergy between predicted and experimental spectroscopic analysis.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques

Spectroscopic methods are paramount for elucidating the molecular structure of (4-(5-Bromopyridin-3-yl)phenyl)methanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include distinct resonances for the aminic protons (NH₂), the benzylic methylene (B1212753) protons (CH₂), and the aromatic protons on both the phenyl and bromopyridinyl rings. The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of doublets and triplets corresponding to the specific substitution pattern of the two rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show signals for the benzylic carbon, and a series of signals in the aromatic region (typically 110-160 ppm) for the carbons of the phenyl and bromopyridinyl rings, including the carbon atom bearing the bromine (C-Br), which would be shifted due to the halogen's electronic effect.

2D NMR and Advanced Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the phenyl and pyridinyl rings, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl and pyridinyl rings, and the attachment of the methanamine group to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂-NH₂ | ~3.9 | ~45 |

| -CH₂-N H₂ | ~1.8 (broad singlet) | - |

| Phenyl C-H | 7.4 - 7.6 | 127 - 130 |

| Pyridinyl C-H | 8.0 - 8.8 | 138 - 152 |

| Phenyl C-C/C-N | - | 135 - 142 |

| Pyridinyl C-Br/C-N | - | 120 - 148 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The primary amine group would exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridine (B92270) rings would be visible in the 1450-1600 cm⁻¹ region. A strong C-Br stretching band would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring-stretching modes generally produce strong Raman signals. sigmaaldrich.com The symmetric stretching of the benzene (B151609) ring is particularly Raman-active and would be expected to provide a sharp, identifiable peak.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methylene (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C/C=N) | Ring Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Aryl-Bromine (C-Br) | Stretch | 500 - 650 |

Mass spectrometry (MS) provides information about the mass, and thus the molecular formula, of a compound.

HRMS: High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For C₁₂H₁₁BrN₂, the theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is used to confirm the molecular weight of the main component in a sample after separation and can also be used to identify impurities. bldpharm.com

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | C₁₂H₁₂⁷⁹BrN₂ | 263.0233 |

| [M(⁸¹Br)+H]⁺ | C₁₂H₁₂⁸¹BrN₂ | 265.0212 |

Crystallographic Analysis for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for absolute structure determination. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry. While this method provides definitive structural proof, its application is contingent on the ability to grow high-quality single crystals, and no public crystallographic data for this compound is currently available.

Chromatographic Separation and Purity Assessment Methods (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating the target compound from any starting materials, by-products, or impurities and for assessing its final purity.

TLC: Thin-Layer Chromatography is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system. The Retention Factor (Rf) value is characteristic for a given compound in a specific solvent system.

HPLC: High-Performance Liquid Chromatography is the primary method for quantitative purity assessment. The compound is passed through a column under high pressure, and its elution is monitored by a detector (e.g., UV-Vis). A pure compound will ideally show a single peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for the determination of purity, typically reported as a percentage.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Result | A single major peak with purity >95% |

Elemental Analysis and Other Complementary Techniques

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the theoretical values calculated from the molecular formula. This technique serves as a fundamental check to ensure the empirical formula of the synthesized compound is correct.

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₁BrN₂)

| Element | Symbol | Atomic Weight | Theoretical Percentage |

| Carbon | C | 12.011 | 54.78% |

| Hydrogen | H | 1.008 | 4.21% |

| Bromine | Br | 79.904 | 30.36% |

| Nitrogen | N | 14.007 | 10.65% |

| Total | 100.00% |

Applications in Organic Synthesis and Functional Material Design

Role as a Versatile Building Block and Molecular Scaffold

The compound (4-(5-Bromopyridin-3-yl)phenyl)methanamine serves as a quintessential example of a versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: the bromo-substituent on the pyridine (B92270) ring and the aminomethyl group on the phenyl ring. sigmaaldrich.com These groups can be selectively functionalized, allowing for the stepwise and controlled construction of more elaborate molecules.

The bromine atom acts as a synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of a wide array of substituents at this position. The aminomethyl group, on the other hand, can readily undergo a variety of reactions common to primary amines, such as acylation, alkylation, and condensation, to form amides, secondary or tertiary amines, and imines, respectively. This bifunctionality is a key attribute for its use as a molecular scaffold, providing a rigid core structure upon which diverse chemical appendages can be systematically installed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1171896-47-1 |

| Molecular Formula | C₁₂H₁₁BrN₂ |

| Molecular Weight | 263.13 g/mol |

| Appearance | Solid |

| Storage | Store in a cool, dry place |

This data is based on commercially available information for research purposes. nih.gov

Precursor for Heterocyclic and Polyaromatic Scaffolds

The structure of this compound is an ideal starting point for the synthesis of complex heterocyclic and polyaromatic systems. The bromopyridine moiety is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. bldpharm.com This reaction enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the creation of biaryl and more complex polyaromatic structures. bldpharm.com Such bipyridine and phenyl-pyridine motifs are prevalent in functional materials and as ligands in catalysis. nih.gov

For instance, coupling with a phenylboronic acid derivative would yield a terphenyl-like system, while reaction with a thiopheneboronic acid could generate thiophene-pyridine adducts, which are of interest in materials science. mdpi.com Furthermore, the amine functionality can be used as a nucleophile in reactions to form new heterocyclic rings. For example, condensation with a dicarbonyl compound could lead to the formation of a new fused heterocyclic system. The synthesis of pyrimidine-based thiourea (B124793) compounds from a related 4-(5-bromopyridin-3-yl)pyrimidine core highlights the utility of this bromo-pyridine scaffold in generating medicinally relevant heterocycles. researchgate.net

Strategies for Library Synthesis and Chemical Space Exploration

The bifunctional nature of this compound makes it an excellent candidate for the construction of chemical libraries for high-throughput screening. nih.gov By employing a divergent synthetic strategy, a multitude of derivatives can be rapidly generated from this single precursor.

One could envision a two-step diversification process. In the first step, the aminomethyl group could be reacted with a library of carboxylic acids to produce a diverse set of amides. Subsequently, each of these amides could undergo a Suzuki-Miyaura coupling reaction with a library of boronic acids. This combinatorial approach allows for the exponential expansion of the chemical space around the core scaffold, providing a rich source of novel compounds for drug discovery and materials science research. The use of bifunctional building blocks is a well-established strategy in combinatorial chemistry to maximize molecular diversity. sigmaaldrich.comnih.gov

Table 2: Exemplar Suzuki-Miyaura Coupling Reaction Conditions

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Base | K₂CO₃ or K₃PO₄ | Activates boronic acid |

| Solvent | 1,4-Dioxane (B91453)/Water | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction |

These are typical conditions for Suzuki-Miyaura reactions involving bromopyridines. bldpharm.com

Development of Catalytic and Reagent Systems utilizing the Scaffold

The pyridine and amine functionalities within this compound suggest its potential use in the development of novel ligands for catalysis. The pyridine nitrogen and the benzylamine (B48309) nitrogen can act as a bidentate or bridging ligand to coordinate with various transition metals.

Following a Suzuki-Miyaura coupling to introduce another coordinating group, a tridentate ligand could be formed. Such ligands are crucial in tuning the reactivity and selectivity of metal catalysts used in a wide range of organic transformations. For example, bipyridine-containing ligands are widely used in catalysis. nih.govdtu.dk The synthesis of functional materials, such as polymers or solid supports incorporating this scaffold, could lead to the development of recyclable heterogeneous catalysts. Amine-functionalized polymers, for instance, have diverse applications, and this building block could be incorporated into such materials.

Contributions to Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. nih.gov this compound, with a molecular weight of 263.13 g/mol , fits within the general size and complexity guidelines for a fragment library. nih.gov

Its structure contains key pharmacophoric features—a hydrogen bond donor and acceptor in the aminomethyl group and a hydrogen bond acceptor in the pyridine nitrogen—that are desirable for protein binding. The bromine atom provides a clear vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective inhibitor once a binding mode is identified. The screening of fragment libraries is a valuable approach in the drug discovery process, and the quality and diversity of these libraries are key to their success. nih.gov

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. mdpi.com For a molecule like (4-(5-Bromopyridin-3-yl)phenyl)methanamine, which likely involves a Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, several avenues for sustainable synthesis are being explored. mdpi.comnih.gov

Future work will likely focus on replacing traditional palladium catalysts with more earth-abundant and less toxic metals like nickel or copper. numberanalytics.com Additionally, the development of recyclable catalytic systems is a key goal to improve the economic and environmental viability of the synthesis. mdpi.com Research into the use of greener solvents, such as water or bio-derived solvents, in the key coupling and subsequent reduction steps is also a critical direction. nih.govmdpi.com One-pot multicomponent reactions, which reduce waste by minimizing purification steps, represent another promising strategy for the sustainable synthesis of complex pyridine (B92270) derivatives. nih.gov The adoption of such green synthesis methods is driven by both stricter environmental regulations and the economic benefits of more efficient processes. marketresearch.com

An example of a green chemistry approach in a related synthesis is the use of an eco-friendly bio-organic catalyst for the preparation of novel pyrimidines in an aqueous medium, highlighting a potential direction for the synthesis of amine-containing heterocyclic compounds. nih.gov

Exploration of Unconventional Reactivity and Catalysis

Moving beyond traditional cross-coupling reactions, future research will likely delve into unconventional reactivity to construct the this compound scaffold and its analogs. This includes the exploration of C-H activation, which offers a more atom-economical approach by directly coupling C-H bonds, thus avoiding the pre-functionalization of starting materials. ijpsonline.com

For the pyridine moiety, novel catalytic cycles are being investigated. For instance, ruthenium-catalyzed domino reactions have been used for the synthesis of complex pyridones from 2-bromopyridines, suggesting that similar strategies could be developed for other pyridine derivatives. nih.gov Another area of interest is the use of pyridine sulfinates as alternatives to boronic acids in palladium-catalyzed cross-coupling reactions, which can overcome some of the challenges associated with the stability and reactivity of pyridine-2-boronates. rsc.org The development of air- and moisture-stable Pd(II)-NHC precatalysts has also expanded the scope of Suzuki-Miyaura cross-couplings for challenging 2-pyridyl substrates via N-C activation. acs.org These advancements could lead to more robust and versatile synthetic routes to the target molecule.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions is a resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) are becoming indispensable tools for accelerating this phase of chemical development. capes.gov.br For the synthesis of this compound, HTE can be employed to rapidly screen a wide array of catalysts, ligands, bases, and solvents for the key Suzuki-Miyaura coupling step. nih.govacs.org This allows for the identification of optimal reaction conditions with minimal consumption of time and materials. nih.gov

Robotic platforms can perform hundreds of unique experiments in parallel, with rapid analysis by mass spectrometry to generate "heat maps" of reaction success. nih.gov This data-driven approach can be further enhanced by machine learning algorithms to intelligently guide the selection of subsequent experimental conditions, leading to faster optimization. chemrxiv.org The integration of HTE with continuous flow reactors also allows for the seamless transition from screening to production-scale synthesis. nih.gov The versatility of these automated approaches makes them suitable for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Below is a conceptual data table illustrating how HTE could be used to optimize a Suzuki-Miyaura reaction for a scaffold similar to the title compound.

| Experiment ID | Catalyst | Ligand | Base | Solvent | Yield (%) |

| A1 | Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 65 |

| A2 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 78 |

| A3 | NiCl2(dppp) | dppp | NaOtBu | THF | 55 |

| ... | ... | ... | ... | ... | ... |

Advanced Computational Design for Targeted Synthesis

In silico methods are becoming increasingly central to the design of new molecules with desired properties, a trend that will undoubtedly influence future research on this compound analogs. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to understand how structural modifications affect biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov

The following table provides a hypothetical example of how computational tools might be used to evaluate designed analogs.

| Compound ID | Designed Modification | Predicted Binding Affinity (Ki, nM) | Predicted ADME Profile |

| M-1 | (4-(5-Chloropyridin-3-yl)phenyl)methanamine | 15.2 | Favorable |

| M-2 | (4-(5-Bromopyridin-3-yl)-2-fluorophenyl)methanamine | 8.9 | Moderate |

| M-3 | (4-(5-Methylpyridin-3-yl)phenyl)methanamine | 25.6 | Favorable |

| ... | ... | ... | ... |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(5-Bromopyridin-3-yl)phenyl)methanamine, and how do reaction conditions influence yield?